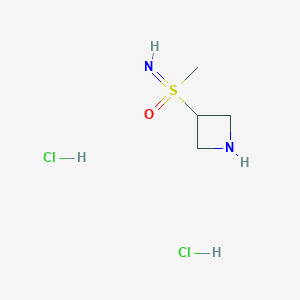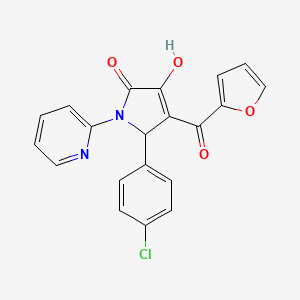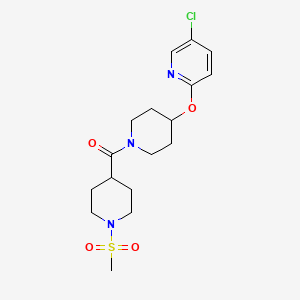
(4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyridine ring, a piperidine ring, a sulfonyl group, and a methanone group. The presence of these functional groups suggests that the compound could have a variety of chemical properties and potential applications .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through methods such as cyclization, hydrogenation, and multicomponent reactions .Molecular Structure Analysis
The compound’s structure includes a pyridine ring and a piperidine ring, both of which are common in pharmaceutical compounds. The sulfonyl group could potentially participate in a variety of chemical reactions .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the functional groups present. For example, the pyridine ring might undergo electrophilic substitution, while the piperidine ring might undergo nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl group could impact the compound’s solubility .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds related to (4-((5-Chloropyridin-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone have demonstrated antimicrobial activity. For instance, derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime showed significant antibacterial and antifungal activities against pathogenic bacterial and fungal strains, suggesting potential in antimicrobial research (Mallesha & Mohana, 2014).
Structural and Theoretical Studies
The structural properties of similar compounds have been extensively studied. For example, research on [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanoneoxime revealed interesting conformational and electronic properties, including insights into intermolecular interactions and thermal stability, which are crucial for the development of new pharmaceuticals (Karthik et al., 2021).
Analgesic Applications
Some derivatives have been investigated for their analgesic properties. For instance, a specific compound, F 13640, showed long-term analgesia in models of chronic pain and spinal cord injury, indicating potential applications in pain management (Colpaert et al., 2004).
Synthesis and Crystal Structure
Research has also focused on the synthesis and crystal structure of related compounds. The synthesis process often involves multi-step reactions, providing insights into the structural and chemical properties that can influence biological activity (Girish et al., 2008).
Anticancer and Antimicrobial Agents
Novel derivatives of similar structures have been synthesized and evaluated for their potential as anticancer and antimicrobial agents. Molecular docking studies of these compounds suggest potential applications in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Mecanismo De Acción
Target of Action
The primary target of this compound is the G-protein-coupled receptor 119 (GPR119) . GPR119 is predominantly expressed in pancreatic β-cells and in enteroendocrine cells in the gastrointestinal tract .
Mode of Action
The compound acts as an agonist to the GPR119 receptor . It binds to the receptor and activates it, leading to a series of intracellular events .
Biochemical Pathways
Upon activation of the GPR119 receptor, the compound stimulates glucose-dependent insulin release by direct action in the pancreas . It also promotes the secretion of the incretin GLP-1 in the gastrointestinal tract . These actions contribute to the regulation of glucose homeostasis in the body .
Pharmacokinetics
It is converted by liver carboxyesterase (CES1) to its zwitterionic active drug . The active drug selectively inhibits PCSK9 protein synthesis . The compound effectively lowers plasma PCSK9 in humanized PCSK9 mice and is well tolerated in rats and monkeys in vivo .
Result of Action
The result of the compound’s action is the lowering of plasma PCSK9 levels . This leads to an increase in the number of low-density lipoprotein receptors (LDLRs) on the surface of liver cells, which in turn increases the uptake of low-density lipoprotein (LDL) from the bloodstream and decreases the level of LDL cholesterol .
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O4S/c1-26(23,24)21-10-4-13(5-11-21)17(22)20-8-6-15(7-9-20)25-16-3-2-14(18)12-19-16/h2-3,12-13,15H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHIYEDSNGPFSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

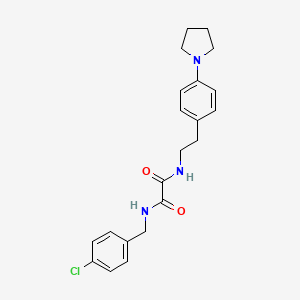

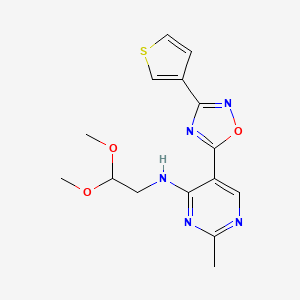
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2904642.png)
![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2904643.png)
![(E)-2-Phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2904645.png)
![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2,3-dichlorophenyl)acrylonitrile](/img/structure/B2904646.png)
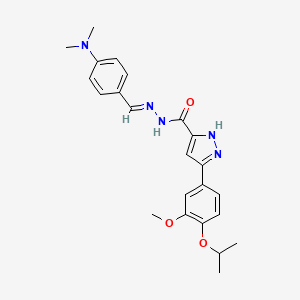
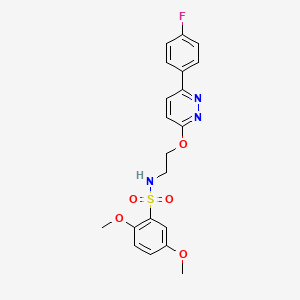

![2-Methyl-4-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2904651.png)
![N-(2-fluorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2904653.png)
